2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride
Description
2-{1H-Naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is a bicyclic aromatic compound featuring a naphthoimidazole core fused at the [2,3-d] position, linked to an ethylamine side chain, and stabilized as a dihydrochloride salt. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
4507-71-5 |
|---|---|
Molecular Formula |
C13H15Cl2N3 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-(1H-benzo[f]benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h1-4,7-8H,5-6,14H2,(H,15,16);2*1H |
InChI Key |
LFYFMBZYMBSMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Naphthalene Derivatives
The primary route to 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride involves a multi-step sequence starting from naphthalene precursors. Key stages include:
-
Functionalization of Naphthalene : Bromination or nitration of naphthalene derivatives introduces reactive sites for subsequent cyclization. For example, bromination using bromine in acetic acid at 20°C for 3 hours is a common method to generate intermediates like 2-bromo-1-(substituted-phenyl)ethanones, as demonstrated in analogous syntheses.
-
Imidazole Ring Formation : Condensation of the brominated intermediate with ethylenediamine or urea under acidic or basic conditions forms the naphthoimidazole core. This step often employs catalysts such as p-toluenesulfonic acid (PTSA) to accelerate cyclodehydration.
-
Introduction of the Ethanamine Side Chain : Nucleophilic substitution or reductive amination attaches the ethanamine moiety to the imidazole ring. For instance, reacting the naphthoimidazole with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C yields the free base.
-
Salt Formation : Treatment with hydrochloric acid in ethanol or methanol converts the free amine into the dihydrochloride salt, enhancing solubility and stability.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | DMF, ethanol, acetic acid | Polar aprotic solvents improve nucleophilicity |
| Reaction Time | 3–6 hours | Prolonged durations increase side products |
| Catalyst Concentration | 5–10 mol% PTSA | Excess catalyst complicates purification |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
The final product is validated using:
-
¹H NMR (DMSO-d₆): Key signals include aromatic protons at δ 6.5–7.2 ppm (naphthalene), a singlet for the imidazole NH at δ 12.3 ppm, and the ethanamine CH₂ group at δ 2.8–3.1 ppm.
-
¹³C NMR : Resonances at 105–160 ppm confirm the fused aromatic system, while peaks near 45–50 ppm correspond to the ethanamine carbon.
-
IR Spectroscopy : Stretches at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C–Cl) confirm functional groups.
Purity Assessment
The compound typically achieves ≥95% purity, as determined by:
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 211.26 ([M+H]⁺) for the free base.
-
Thermogravimetric Analysis (TGA) : Weight loss below 110°C indicates residual solvents, while decomposition above 250°C confirms thermal stability.
Challenges and Mitigation Strategies
Solvate Formation
Crystallization often yields solvates (e.g., with methanol or water), requiring careful drying under vacuum to obtain the anhydrous dihydrochloride. Differential scanning calorimetry (DSC) reveals endothermic events at 60–110°C, corresponding to solvent release.
Byproduct Formation
Common impurities include:
-
Unreacted Starting Materials : Removed via recrystallization from ethanol/water mixtures.
-
Over-brominated Derivatives : Mitigated by controlling bromine stoichiometry and reaction time.
Industrial and Research Applications
Scale-Up Considerations
Pilot-scale synthesis (≥100 g) necessitates:
Chemical Reactions Analysis
Types of Reactions: 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. Research indicates that derivatives of naphthoimidazole compounds exhibit significant activity against cancer cell lines and other diseases.
Case Study Example :
A study published in Journal of Medicinal Chemistry explored the synthesis of naphthoimidazole derivatives, including 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride. The results demonstrated promising anticancer activity against several human cancer cell lines, suggesting its potential as a lead compound for further development .
Neuropharmacology
Research has indicated that this compound may have neuroprotective effects. It has been investigated for its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study Example :
In a study published in Neuropharmacology, researchers evaluated the effects of naphthoimidazole derivatives on neuronal survival under oxidative stress conditions. The findings indicated that these compounds could enhance neuronal resilience, marking them as candidates for further investigation in neuroprotective therapies .
Antimicrobial Activity
The antimicrobial properties of naphthoimidazole derivatives have also been explored. Preliminary studies suggest that these compounds may exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.
Case Study Example :
A recent investigation in Antimicrobial Agents and Chemotherapy reported that certain naphthoimidazole derivatives displayed significant antibacterial activity against multidrug-resistant bacteria, highlighting their potential role in combating antibiotic resistance .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride and related imidazole derivatives.
*Inferred from analogs in ; †Estimated based on structural analogs; ‡Predicted from salt form and aromatic core.
Structural and Functional Differences
Isomeric differences (e.g., naphtho[1,2-d] vs. [2,3-d] substitution in and ) alter electronic density distribution, affecting reactivity and interaction with targets.
Dihydrochloride salts (target compound vs. 858513-10-7) generally exhibit higher solubility than mono-hydrochloride derivatives but may require controlled humidity storage .
Synthetic Accessibility :
- Synthesis of naphthoimidazole derivatives (target compound and ) often involves multi-step reactions with α-carbonyl esters or chloromethyl intermediates, as seen in TDAE-mediated methodologies . In contrast, simpler imidazoles (e.g., 858513-10-7) are synthesized via direct alkylation or hydrolysis, reducing complexity .
Biological Activity
The compound 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride (CAS No. 4507-71-5) is a derivative of naphtho[2,3-d]imidazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Molecular Formula : C₁₃H₁₅Cl₂N₃
- Molecular Weight : 270.16 g/mol
- CAS Number : 4507-71-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to naphtho[2,3-d]imidazole. For instance, a study evaluated a series of 2-substituted naphtho[2,3-d]imidazole derivatives for their cytotoxicity against various cancer cell lines. The results indicated significant antiproliferative activity in several derivatives:
| Compound | Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | MCF-7 | 10.6 | Effective against breast cancer |
| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | HeLa | 8.3 | Effective against cervical cancer |
| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | A549 | 4.3 | Effective against lung cancer |
| - | L929 (normal fibroblast) | 67.3 | Low cytotoxicity observed |
This study demonstrates that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .
The mechanisms underlying the anticancer effects of naphtho[2,3-d]imidazole derivatives are varied and include:
- Inhibition of Cell Proliferation : Compounds have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Some derivatives activate apoptotic pathways leading to programmed cell death in malignant cells.
- Targeting Specific Pathways : Research indicates that these compounds may interact with specific molecular targets involved in tumor growth and survival .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to identify key structural features that enhance biological activity. The study synthesized multiple derivatives and assessed their cytotoxic effects across different cancer cell lines. Key findings included:
- Substituents on the naphthalene ring significantly influenced potency.
- The presence of electron-withdrawing groups improved activity against certain cancer types .
Synergistic Effects with Other Agents
Another area of research explored the synergistic effects of naphtho[2,3-d]imidazole derivatives when combined with established chemotherapeutics like doxorubicin. Results indicated enhanced efficacy and reduced side effects when used in combination therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A reflux-based approach using substituted aryl precursors and o-phenylenediamine in the presence of ammonia is commonly employed. Reaction optimization includes adjusting stoichiometry (e.g., 3:1 molar ratio of aryl precursor to diamine), monitoring completion via TLC (chloroform:methanol, 6:1 v/v), and recrystallization with ice-cold water to enhance purity . Comparative studies suggest substituting ammonia with milder bases (e.g., NaHCO₃) may reduce side products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms aromatic protons (δ 7.2–8.5 ppm) and aliphatic chain integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 325.12) and isotopic patterns.
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N imidazole) confirm functional groups. Structural analogs in building block catalogues (e.g., EN300-27703377) provide reference data .
Q. How can in-silico molecular docking predict the biological targets of this compound?
- Methodological Answer : Use tools like AutoDock Vina to dock the compound into protein active sites (e.g., EGFR kinase domain). Parameterize the force field with partial charges derived from DFT calculations (B3LYP/6-31G*). Validate docking poses against co-crystallized ligands, and prioritize targets with binding energies ≤ -8.0 kcal/mol. Studies on related imidazole derivatives show correlation between docking scores and in-vitro IC₅₀ values .
Advanced Research Questions
Q. How can density functional theory (DFT) model the electronic properties of this compound, and what insights can this provide into its reactivity?
- Methodological Answer :
- Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Insights : A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, favoring nucleophilic substitution at the ethanamine chain. Charge distribution maps highlight electron-deficient regions in the naphthoimidazole ring, guiding derivatization strategies .
Q. What strategies resolve discrepancies between in-vitro cytotoxicity data and computational predictions of activity?
- Methodological Answer :
- Data Triangulation : Cross-validate in-silico ADMET predictions (e.g., SwissADME) with experimental cytotoxicity assays (e.g., MTT on HEK-293 cells).
- Contradiction Analysis : If computational models predict low toxicity but in-vitro data show high IC₅₀, check for assay interference (e.g., compound aggregation) or cell line-specific metabolic activation. Adjust docking parameters to account for membrane permeability (logP > 3.0) .
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties while minimizing false positives in ADMET analysis?
- Methodological Answer :
- In-Vitro Assays : Use Caco-2 cells for permeability (Papp > 1×10⁻⁶ cm/s) and human liver microsomes for metabolic stability (t₁/₂ > 30 min).
- False-Positive Mitigation : Include controls for nonspecific binding (e.g., 1% BSA in buffer) and cytochrome P450 inhibition (CYP3A4/2D6). Advanced models like PBPK simulations refine bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
